![molecular formula C15H18F3N3 B3127890 2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile CAS No. 338754-04-4](/img/structure/B3127890.png)
2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile
Overview
Description
“2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile” is a chemical compound with the molecular formula C15H18F3N3 . It has a molecular weight of 297.32 . This compound has potential applications in scientific research, ranging from drug discovery to material synthesis.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 2-methyl-3-trifluoromethyl phenylamine have been synthesized using methods involving aminolysis reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a trifluoromethyl phenyl group and a propanenitrile group .Mechanism of Action
Target of Action
, which plays a crucial role in neuronal signaling and is linked to various neurodegenerative disorders .
Result of Action
If it does interact with the NMDA receptor, it could potentially influence neuronal signaling and contribute to the progression or mitigation of neurodegenerative disorders .
Advantages and Limitations for Lab Experiments
One advantage of using TFP in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This allows researchers to specifically target this receptor and study its function in various physiological processes. However, one limitation of using TFP is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on TFP. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and sleep disorders. Another area of interest is its use as a tool to study the function of the 5-HT7 receptor in various physiological processes. Finally, there is interest in developing new compounds that are based on the structure of TFP and have improved pharmacological properties.
Scientific Research Applications
TFP has been widely used as a pharmacological tool to study the function of certain receptors in the brain. It is a potent and selective antagonist of the 5-HT7 receptor, which is involved in regulating various physiological processes, including sleep, mood, and cognition. TFP has also been shown to have affinity for other receptors, including the α2A-adrenergic receptor and the 5-HT1A receptor.
properties
IUPAC Name |
2-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3/c1-14(2,11-19)21-8-6-20(7-9-21)13-5-3-4-12(10-13)15(16,17)18/h3-5,10H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZNTLFJNWIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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